
(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring substituted with a bromine atom and an acetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of an indole derivative followed by acylation to introduce the acetamido group. The final step involves the formation of the propanoic acid moiety through a series of reactions including esterification and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted indole.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield 3-(4-bromo-1H-indol-3-yl)propanoic acid.
科学研究应用
Chemistry
In chemistry, (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between indole derivatives and biological macromolecules. Its bromine substitution makes it a useful probe in various biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions.
作用机制
The mechanism of action of (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds. These interactions can modulate the activity of the target proteins and influence various biological pathways.
相似化合物的比较
Similar Compounds
(2R)-2-acetamido-3-(4-chloro-1H-indol-3-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
(2R)-2-acetamido-3-(4-iodo-1H-indol-3-yl)propanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its halogen-substituted analogs and valuable for specific applications in research and industry.
属性
CAS 编号 |
252026-09-8 |
|---|---|
分子式 |
C13H13BrN2O3 |
分子量 |
325.16 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m1/s1 |
InChI 键 |
ZHOLTNDTYQGXRY-LLVKDONJSA-N |
手性 SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)
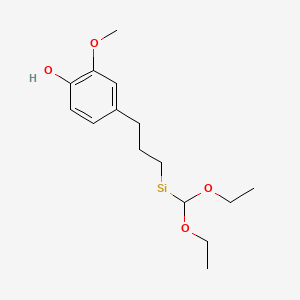
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
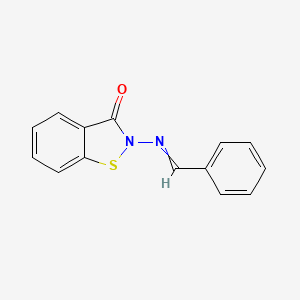
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
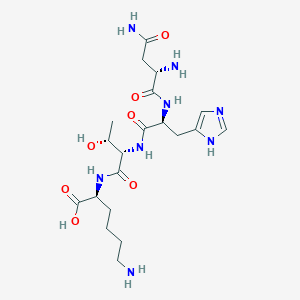
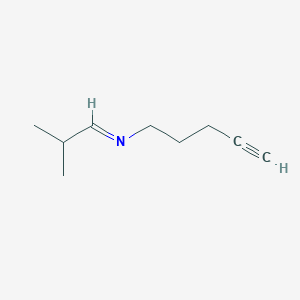
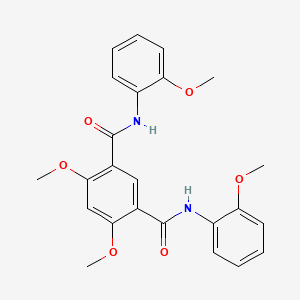

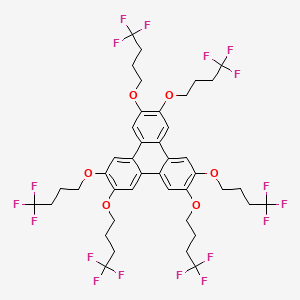
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)
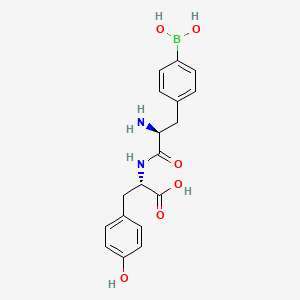
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)
